![molecular formula C28H26O B034683 27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol CAS No. 108395-73-9](/img/structure/B34683.png)
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol, commonly known as MHC, is a polycyclic compound that has attracted significant attention from researchers due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of MHC is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer and viral replication. MHC has been shown to induce apoptosis in cancer cells and inhibit viral entry and replication. Further research is needed to fully elucidate the mechanism of action of MHC.
Biochemische Und Physiologische Effekte
MHC has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of viral replication, and modulation of immune function. MHC has also been shown to have anti-inflammatory and antioxidant activity, making it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MHC has several advantages for lab experiments, including its unique structure, potent activity, and versatility in various fields. However, the synthesis process is challenging, and the compound is relatively unstable, making it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for research on MHC, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some potential applications include the development of novel cancer and antiviral drugs, the creation of advanced materials with unique properties, and the construction of nanoscale devices and structures.
Conclusion:
In conclusion, MHC is a complex compound with unique properties and potential applications in various fields. The synthesis process is challenging, but the compound has potent activity and versatility in various research areas. Further research is needed to fully elucidate the mechanism of action of MHC and explore its potential applications in various fields.
Synthesemethoden
MHC is a complex compound that requires a multi-step synthesis process. The most common method involves the use of a Diels-Alder reaction to form the polycyclic structure, followed by various functionalization steps to introduce the necessary functional groups. The synthesis process is challenging and requires significant expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MHC has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, MHC has been shown to have potent antitumor and antiviral activity, making it a promising candidate for drug development. In materials science, MHC has been used to create novel materials with unique properties, such as high surface area and selective adsorption. In nanotechnology, MHC has been used as a building block for the construction of nanoscale devices and structures.
Eigenschaften
CAS-Nummer |
108395-73-9 |
---|---|
Produktname |
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol |
Molekularformel |
C28H26O |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
27-methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol |
InChI |
InChI=1S/C28H26O/c1-28(29)26-14-22-10-18-6-2-3-7-19(18)11-23(22)15-27(28)17-25-13-21-9-5-4-8-20(21)12-24(25)16-26/h2-13,26-27,29H,14-17H2,1H3 |
InChI-Schlüssel |
KOKMTMUAKNCBME-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3=CC4=CC=CC=C4C=C3CC1CC5=CC6=CC=CC=C6C=C5C2)O |
Kanonische SMILES |
CC1(C2CC3=CC4=CC=CC=C4C=C3CC1CC5=CC6=CC=CC=C6C=C5C2)O |
Synonyme |
6,7,8,15,16,17-Hexahydro-19-methyl-7,16-methanocyclodeca[1,2-b:6,7-b']dinaphthalene-19-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.